molecular formula C21H24N2O4S B1147418 REPINOTAN CAS No. 129091-16-3

REPINOTAN

カタログ番号: B1147418
CAS番号: 129091-16-3
分子量: 400.497
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

REPINOTAN, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Acute Ischemic Stroke

Repinotan was initially developed as a treatment for depression but was later investigated for its neuroprotective effects in acute ischemic stroke. Clinical trials demonstrated that this compound could reduce neuronal loss and mitigate damage following ischemic events. For instance, in animal models, this compound reduced infarct volumes significantly when administered shortly after occlusion of the middle cerebral artery .

Key Findings from Clinical Trials:

  • A phase II trial indicated that this compound was well-tolerated at doses ranging from 0.5 mg to 2.5 mg per day without serious adverse effects related to the drug .
  • Although improvements in functional outcomes were observed, they were not statistically significant compared to placebo groups .

Traumatic Brain Injury

This compound has also been evaluated for its potential in treating traumatic brain injury (TBI). In clinical studies involving patients with severe TBI, this compound demonstrated safety and tolerability with no significant adverse effects on intracranial pressure or hemodynamic stability. The treatment was associated with a higher percentage of patients achieving favorable outcomes compared to placebo .

Case Study: Neuroprotective Efficacy in Animal Models

In a study examining the neuroprotective efficacy of this compound in rats subjected to middle cerebral artery occlusion, it was found that:

  • Administering this compound immediately after occlusion reduced infarct volume by up to 97%.
  • Even when treatment was delayed by five hours post-occlusion, significant reductions in infarct volume were still observed (up to 81%) .

Case Study: Safety and Tolerability in Stroke Patients

The BRAINS study evaluated the safety and tolerability of this compound in acute stroke patients:

  • Adverse events were comparable between the this compound and placebo groups.
  • The most common adverse event was headache, which occurred more frequently in higher dose groups .

特性

CAS番号

129091-16-3

分子式

C21H24N2O4S

分子量

400.497

同義語

REPINOTAN

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。